molecular formula C11H10N2O B2851483 3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde CAS No. 1083273-78-2

3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde

Cat. No.: B2851483
CAS No.: 1083273-78-2
M. Wt: 186.214
InChI Key: LZJUIECDGLGQHY-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde is a chemical compound with the molecular formula C11H10N2O. It is characterized by the presence of an imidazole ring substituted with a methyl group at the 1-position and a benzaldehyde moiety at the 3-position.

Scientific Research Applications

3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde has several applications in scientific research:

Future Directions

The future directions for “3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde” and similar compounds could involve further exploration of their synthesis methods and biological activities . As our understanding of these compounds grows, they may find new applications in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of 2-lithio-1-methyl-1H-imidazole, which reacts with aldehydes or ketones to form the desired product .

Industrial Production Methods

Industrial production methods for 3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: 3-(1-Methyl-1H-imidazol-2-yl)benzoic acid.

    Reduction: 3-(1-Methyl-1H-imidazol-2-yl)benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
  • 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
  • 3-(1-Methyl-1H-imidazol-4-yl)benzaldehyde

Uniqueness

3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde is unique due to the specific positioning of the imidazole and benzaldehyde groups, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers .

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-6-5-12-11(13)10-4-2-3-9(7-10)8-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJUIECDGLGQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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